

Decoquinate CAS number and molecular structure

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Decoquinate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Decoquinate**, a quinolone derivative widely used as an anticoccidial agent in veterinary medicine. This document details its chemical properties, mechanism of action, pharmacological data, and relevant experimental protocols.

Core Compound Information

Decoquinate, with the CAS number 18507-89-6, is chemically known as ethyl 6-(decyloxy)-7-ethoxy-4-hydroxyquinoline-3-carboxylate.[1][2][3][4] It is a crystalline powder, appearing as off-white to pale yellow, and is characterized by its poor solubility in water and slight solubility in chloroform and ether.[1][5]

Molecular Structure:



Figure 1: Chemical structure of **Decoquinate**.

Physicochemical and Pharmacological Properties

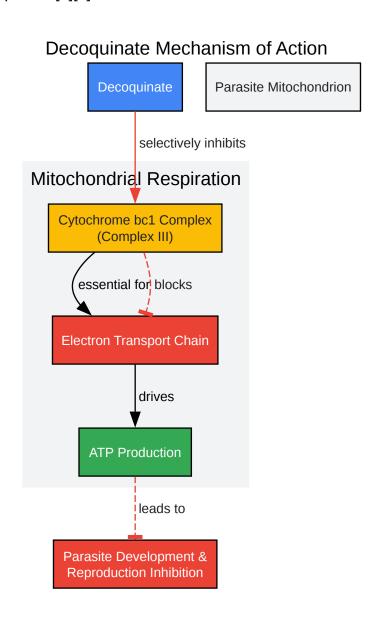
Decoquinate's primary application is in the prevention and control of coccidiosis in poultry and other livestock.[6][7] Its efficacy stems from its ability to inhibit the development of coccidian parasites, specifically targeting the sporozoite stage.[6][8]

Property	Value	Reference
Molecular Formula	C24H35NO5	[1][2][3][4]
Molecular Weight	417.55 g/mol	[2][7]
Melting Point	242-245 °C	[5]
CAS Number	18507-89-6	[1][2][3][4]
Appearance	Off-white to pale yellow crystalline powder	[1][5]
Water Solubility	0.06 mg/L (20 °C)	[5]
Log P (octanol/water)	≥5.7 (at pH 5, 7, and 9)	[5]

Mechanism of Action



Decoquinate exerts its anticoccidial effect by disrupting the parasite's cellular respiration process. It is a selective inhibitor of the mitochondrial bc1 complex (cytochrome c reductase). [9][10] By binding to this complex, **Decoquinate** blocks the electron transport chain, which is crucial for the parasite's energy metabolism, ultimately leading to the inhibition of its development and reproduction.[9][10] This action primarily targets the sporozoites and early schizonts of Eimeria species.[6][9]



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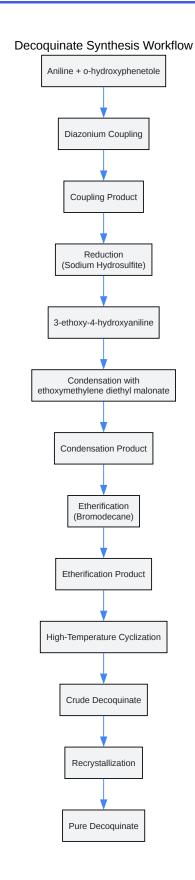
Caption: **Decoquinate**'s inhibitory effect on the parasite's mitochondrial electron transport chain.



Experimental ProtocolsSynthesis of Decoquinate

A common synthesis route for **Decoquinate** involves a multi-step process starting from ohydroxyphenetole. The general workflow is outlined below.[11][12]





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Caption: A generalized workflow for the chemical synthesis of **Decoquinate**.



Detailed Steps (based on patent literature):[11]

- Diazonium Coupling: An aniline diazonium salt solution is added to a methanol solution of ohydroxyphenetole to form a coupling product.
- Reduction: The coupling product is reduced using sodium hydrosulfite to yield 3-ethoxy-4hydroxyaniline.
- Condensation: The 3-ethoxy-4-hydroxyaniline is heated with ethoxymethylene diethyl malonate, leading to a condensation reaction with the removal of ethanol.
- Etherification: The resulting condensation product is treated with bromodecane to introduce the decyloxy group.
- Cyclization: The etherified product undergoes high-temperature cyclization to form the quinolone ring system, yielding crude **Decoquinate**.
- Purification: The crude product is purified by recrystallization, followed by centrifugation and drying.

Quantitative Analysis of Decoquinate Residues

The determination of **Decoquinate** residues in animal tissues and eggs is crucial for food safety. High-performance liquid chromatography (HPLC) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are common analytical methods.[13][14][15]

Example Protocol: GC-MS/MS Analysis in Chicken Tissues[15]

- Extraction: Samples are extracted and purified using liquid-liquid extraction combined with solid-phase extraction.
- Derivatization: The extract is derivatized with acetic anhydride and pyridine.
- GC-MS/MS Analysis: The derivatized sample is analyzed by GC-MS/MS.



Parameter	Value	Reference
LOD (Eggs)	1.4–2.4 μg/kg	[14][16]
LOQ (Eggs)	2.1–4.9 μg/kg	[14][16]
Average Recovery (Eggs)	74.3–89.8%	[14][16]
Recovery (Chicken Tissues)	77.38-89.65%	[15]

Quantitative Data Efficacy and Dosage

Decoquinate is typically administered as a feed additive.

Animal	Recommended Dosage in Feed	Purpose	Reference
Broiler Chickens	20-40 mg/kg	Prevention of coccidiosis	[17]
Ruminants (Calves, Lambs, Goats)	0.5-1 mg/kg	Prevention and treatment of coccidiosis	[9]

Toxicological Data

Decoquinate exhibits low acute toxicity.

Test	Species	Result	Reference
Acute Oral LD50	Rat	> 5000 mg/kg bw	
Acute Inhalation LC50 (4-hr)	Rat	> 4190 mg/m ³	

Maximum Residue Limits (MRLs)



Regulatory bodies have established MRLs for **Decoquinate** in edible tissues to ensure consumer safety.

Tissue	MRL (China, US, EU)	Reference
Muscle	0.5 mg/kg	[15]
Liver	1.0 mg/kg	[15]
Kidney	0.8 mg/kg	[15]
Fat/Skin	1.0 mg/kg	[15]

Conclusion

Decoquinate remains a significant tool in veterinary medicine for the control of coccidiosis. Its well-defined mechanism of action, targeting mitochondrial respiration in parasites, provides a basis for its efficacy. The available data on its synthesis, analytical determination, and toxicological profile underscore its established use in animal health. Further research may focus on overcoming its low aqueous solubility to explore potential applications beyond its current use as a feed additive.[5][18]

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